

sodium lactate stereoisomers L(+) and D(-) properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium lactate*

Cat. No.: *B8269991*

[Get Quote](#)

An In-depth Technical Guide to the Stereoisomers of **Sodium Lactate**: L(+) and D(-)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactic acid, a fundamental product of glycolysis, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. Their corresponding sodium salts, L-(+)-**sodium lactate** and D-(-)-**sodium lactate**, while chemically similar, exhibit distinct physicochemical properties and profoundly different biological roles and metabolic fates. This technical guide provides a comprehensive exploration of these stereoisomers, detailing their properties, metabolic pathways, and involvement in cellular signaling. Particular emphasis is placed on the physiological significance of L-lactate as a key metabolic fuel and signaling molecule, contrasted with the primarily microbial origin and pathological implications of D-lactate accumulation. This document also includes detailed experimental protocols for the chiral separation and quantification of these enantiomers, alongside visualizations of key signaling pathways to aid in research and drug development.

Physicochemical Properties

The chirality of lactic acid arises from the asymmetric carbon atom at the C2 position, leading to two enantiomers that rotate plane-polarized light in opposite directions.^[1] The "L" and "D" designations refer to the stereochemical configuration, while "(+)" and "(-)" indicate dextrorotatory and levorotatory optical activity, respectively.^{[1][2]}

Table 1: General Physicochemical Properties of **Sodium Lactate** Stereoisomers

Property	L-(+)-Sodium Lactate	D-(-)-Sodium Lactate	Reference(s)
Molecular Formula	C ₃ H ₅ NaO ₃	C ₃ H ₅ NaO ₃	
Molar Mass	112.06 g/mol	112.06 g/mol	[3]
Appearance	White to faint yellow powder or crystals	White hygroscopic powder or crystalline solid	[4]
Melting Point	163-165 °C	161-162 °C	[3]
Boiling Point (60% syrup)	113 °C	113 °C	[3]
Solubility in Water	> 1.5 g/mL	> 1.5 g/mL	[3]
pKa of Lactic Acid	3.86	3.86	[5] [6] [7] [8]

Table 2: Optical Properties of Lactic Acid Stereoisomers

Property	L-(+)-Lactic Acid	D-(-)-Lactic Acid	Reference(s)
Specific Rotation $[\alpha]D$	+3.82°	-3.82°	[9] [10]
Direction of Rotation	Dextrorotatory (clockwise)	Levorotatory (counter-clockwise)	[1] [2]

Biological and Metabolic Roles

The stereoisomers of **sodium lactate** are metabolized via distinct pathways, leading to vastly different physiological and pathological consequences.

L-(+)-Sodium Lactate: The Physiological Isomer

In mammals, L-lactate is the predominant enantiomer produced from pyruvate by the enzyme L-lactate dehydrogenase (L-LDH) during glycolysis.[\[1\]](#) It is a crucial metabolic fuel, particularly

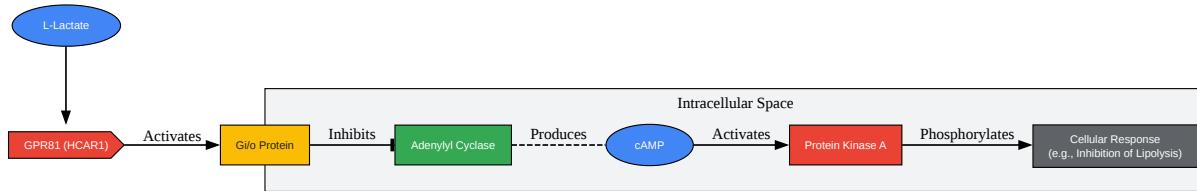
for the heart and brain, and serves as a key signaling molecule.[11] The "lactate shuttle" hypothesis describes the transport of L-lactate between different cells and tissues for energy production.[11]

D-(-)-Sodium Lactate: The Microbial and Pathological Isomer

D-lactate is primarily produced by bacterial fermentation in the gastrointestinal tract.[1][12] Human cells produce only minimal amounts of D-lactate through the methylglyoxal pathway.[1][11] The metabolism of D-lactate in humans is slow as it is not a substrate for L-LDH and relies on the less efficient enzyme D- α -hydroxy acid dehydrogenase.[13]

D-Lactic Acidosis: In conditions such as short bowel syndrome, excessive bacterial production and absorption of D-lactate can overwhelm the body's metabolic capacity, leading to D-lactic acidosis.[13][14] This condition is characterized by high anion gap metabolic acidosis and neurological symptoms including confusion, slurred speech, and ataxia.[13][14][15]

Table 3: Comparison of L-(+)- and D-(-)-Lactate Metabolism

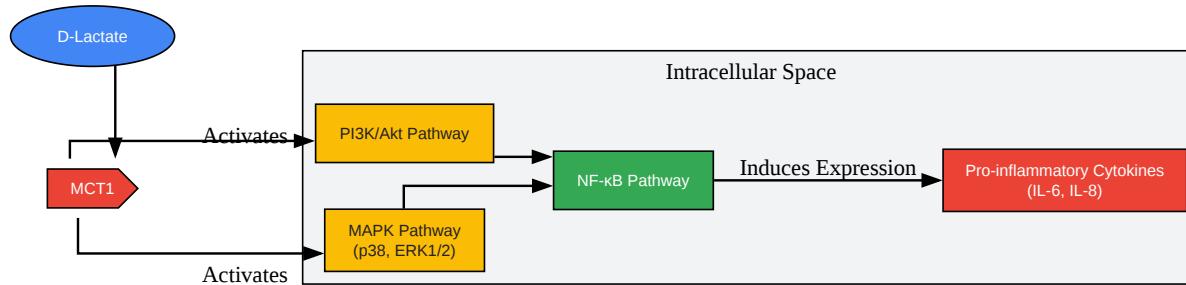

Feature	L-(+)-Lactate	D-(-)-Lactate	Reference(s)
Primary Source in Humans	Endogenous (glycolysis)	Exogenous (gut bacteria), minimal endogenous	[1][12]
Primary Metabolic Enzyme	L-lactate dehydrogenase (L-LDH)	D- α -hydroxy acid dehydrogenase	[1][13]
Metabolic Rate in Humans	Rapid	Slow	[13][16]
Normal Plasma Concentration	~100 times higher than D-lactate	Very low	[1]
Pathological Association	Lactic acidosis (from tissue hypoxia)	D-lactic acidosis (from bacterial overgrowth)	[13][14][17]

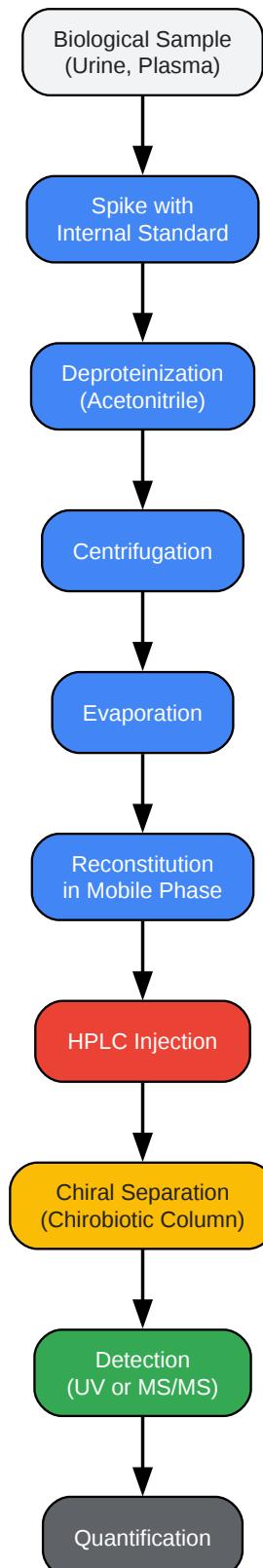
Signaling Pathways

Both L- and D-lactate are now recognized as signaling molecules that can modulate various cellular processes.

L-(+)-Lactate Signaling

L-lactate can act as a signaling molecule through the G-protein coupled receptor GPR81 (also known as HCAR1).[18][19] Activation of GPR81 by L-lactate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[20] This pathway is involved in the regulation of lipolysis, neuroprotection, and immune responses.[18][19][20][21]




[Click to download full resolution via product page](#)

Caption: L-Lactate Signaling via GPR81/HCAR1 Receptor.

D-(-)-Lactate Signaling

D-lactate has been shown to induce inflammatory responses in various cell types. In bovine fibroblast-like synoviocytes, D-lactate uptake via the monocarboxylate transporter 1 (MCT1) activates the MAPK, PI3K/Akt, and NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and IL-8.[22] This suggests a role for D-lactate in the pathogenesis of inflammatory conditions associated with bacterial infections.[23][24]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-lactate and D-lactate - clinical significance of the difference [acutearetesting.org]
- 2. brainly.in [brainly.in]
- 3. Sodium lactate - Wikipedia [en.wikipedia.org]
- 4. CAS 72-17-3: Sodium lactate | CymitQuimica [cymitquimica.com]
- 5. proprep.com [proprep.com]
- 6. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lactic-acid.com [lactic-acid.com]
- 8. lactic-acid.com [lactic-acid.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis [frontiersin.org]
- 13. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. oley.org [oley.org]
- 16. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]
- 17. Lactic acidosis - Wikipedia [en.wikipedia.org]
- 18. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]
- 22. mdpi.com [mdpi.com]
- 23. Role of Lactate in Inflammatory Processes: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic Reprogramming and Inflammatory Response Induced by D-Lactate in Bovine Fibroblast-Like Synoviocytes Depends on HIF-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [sodium lactate stereoisomers L(+) and D(-) properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8269991#sodium-lactate-stereoisomers-l-and-d-properties\]](https://www.benchchem.com/product/b8269991#sodium-lactate-stereoisomers-l-and-d-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com